4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its physical appearance and odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances . This can include looking at the types of reactions the compound can participate in, the products of these reactions, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Researchers have explored the chemical synthesis and structural characteristics of compounds closely related to 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid. For instance, one study focused on the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines, leading to the formation of regioisomeric pyrazoles and determining conditions for selective formation of certain pyrazole derivatives (Mikhed’kina et al., 2009). Another study presented the crystal structure of a derivative, providing insights into molecular geometry and intermolecular interactions, contributing to the understanding of the compound’s structural framework (Silva et al., 2006).
Crystal and Molecular Structure Insights
The crystal and molecular structures of derivatives have been elucidated, revealing hydrogen-bonding patterns and the geometry of pyrrolic rings. Such studies are crucial for comprehending the compound’s potential interactions and stability in different environments (Senge & Smith, 2005).
Synthesis of Pyrrole Derivatives
Research has demonstrated methods for synthesizing novel pyrrole derivatives, highlighting the compound's versatility in generating pharmacologically interesting structures. These derivatives are characterized by various spectroscopic techniques, confirming their potential in different scientific applications (Li, 2010).
Medicinal Chemistry Applications
Although excluding specific details on drug use and dosage, it's worth noting that the compound and its derivatives are of interest in medicinal chemistry. Research has synthesized new pyrrolylcarboxamides with potential pharmacological activity, underscoring the compound's relevance in drug discovery and pharmaceutical research (Bijev, Prodanova & Nankov, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-ethoxycarbonyl-3,5-dimethyl-1-(2-oxopropyl)pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-19-13(18)10-8(3)11(12(16)17)14(9(10)4)6-7(2)15/h5-6H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJAJZGWRUJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)O)CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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